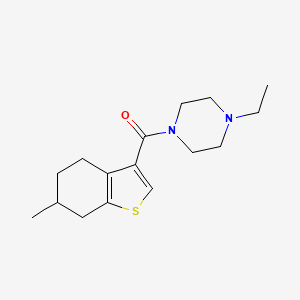![molecular formula C19H22N4O2S B5228364 (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5228364.png)
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, a morpholine group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzothiazole-2-amine with an appropriate aldehyde to form an intermediate Schiff base, which is then cyclized with a hydrazine derivative to yield the pyrazolone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the morpholine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis .
Biology
In biological research, (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in disease pathways .
Medicine
Medically, this compound is being explored for its potential therapeutic effects. It has shown activity against certain cancer cell lines and is being investigated as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. It is known to inhibit the binding of certain proteins, thereby disrupting key biological pathways. This inhibition is often achieved through the compound’s ability to form stable complexes with the target proteins, preventing their normal function .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, (4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(morpholin-4-yl)ethylidene]-5-propyl-2,4-dihydro-3H-pyrazol-3-one stands out due to its complex structure, which includes a benzothiazole ring and a morpholine group. This unique combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(4E)-2-(1,3-benzothiazol-2-yl)-4-(1-morpholin-4-ylethylidene)-5-propylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c1-3-6-15-17(13(2)22-9-11-25-12-10-22)18(24)23(21-15)19-20-14-7-4-5-8-16(14)26-19/h4-5,7-8H,3,6,9-12H2,1-2H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFQGTZLZQUQOT-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C(=O)C1=C(C)N2CCOCC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1=NN(C(=O)/C1=C(\C)/N2CCOCC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B5228283.png)
![2-Bromobenzyl 3-[(2-furylcarbonyl)amino]benzoate](/img/structure/B5228284.png)
![5-Benzyl-3-furan-2-yl-2-phenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B5228291.png)

![2-(2-chlorophenyl)-N-[[5-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B5228302.png)

![(5E)-1-(3,4-dimethylphenyl)-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5228322.png)
![2-bromo-N-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B5228328.png)
![N-(1-methylpiperidin-4-yl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B5228335.png)
![1-(2-fluorobenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5228336.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5228353.png)

![N-[(2-methoxyphenyl)methyl]-2-phenoxypropanamide](/img/structure/B5228356.png)
![2-amino-4-(2-thienyl)-4H-[1]benzothieno[3,2-b]pyran-3-carbonitrile](/img/structure/B5228365.png)
